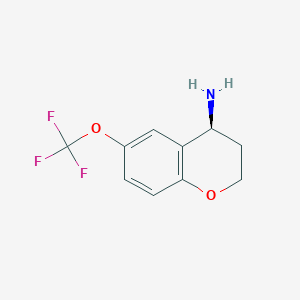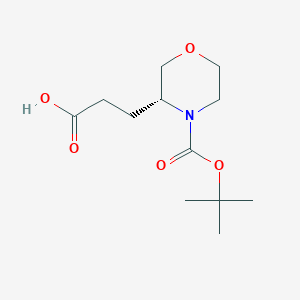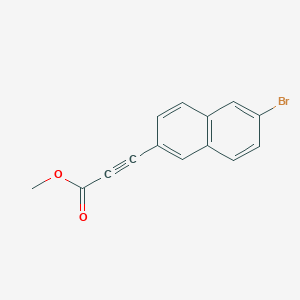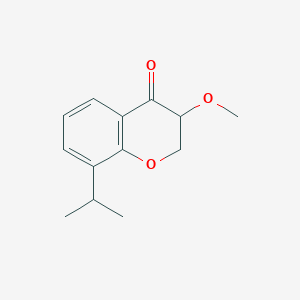
3-Methoxy-8-(methylethyl)chroman-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-8-(methylethyl)chroman-4-one is a chemical compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . It belongs to the class of chromanones, which are oxygen-containing heterocycles. Chromanones are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-8-(methylethyl)chroman-4-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid . The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours .
Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
3-Methoxy-8-(methylethyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromanones.
科学研究应用
3-Methoxy-8-(methylethyl)chroman-4-one has various scientific research applications, including:
作用机制
The mechanism of action of 3-Methoxy-8-(methylethyl)chroman-4-one involves its interaction with various molecular targets and pathways. The compound exhibits its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
相似化合物的比较
Similar Compounds
Chroman-4-one: A parent compound with similar structural features but lacks the methoxy and methylethyl groups.
Flavanone: A structurally related compound with a similar chromanone framework but different substituents.
Isoflavone: Another related compound with a similar core structure but different functional groups.
Uniqueness
3-Methoxy-8-(methylethyl)chroman-4-one is unique due to its specific substituents, which confer distinct biological activities and potential therapeutic applications. The presence of the methoxy and methylethyl groups enhances its antioxidant, anti-inflammatory, and anticancer properties compared to other similar compounds .
属性
分子式 |
C13H16O3 |
|---|---|
分子量 |
220.26 g/mol |
IUPAC 名称 |
3-methoxy-8-propan-2-yl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C13H16O3/c1-8(2)9-5-4-6-10-12(14)11(15-3)7-16-13(9)10/h4-6,8,11H,7H2,1-3H3 |
InChI 键 |
KYABQZZYCQRJCF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=CC2=C1OCC(C2=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1R,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13050608.png)

![1H-Pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B13050621.png)
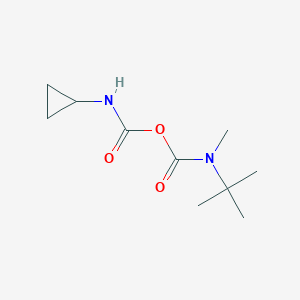

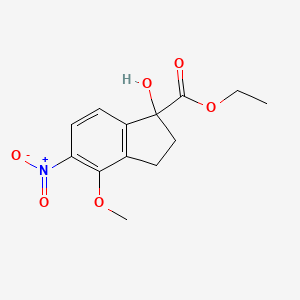
![(3S)-6-Methyl-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050636.png)
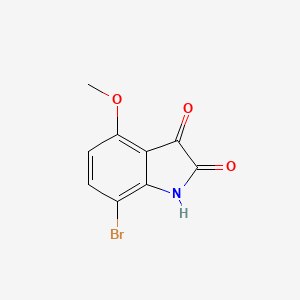
![6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine](/img/structure/B13050650.png)
